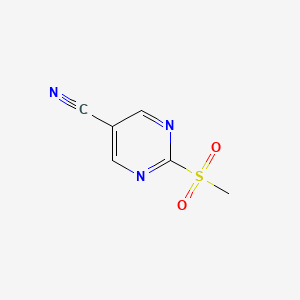

2-(Methylsulfonyl)pyrimidine-5-carbonitrile

Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as 2-methylsulfonylpyrimidine-5-carbonitrile, as confirmed by multiple authoritative chemical databases. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrimidine ring serves as the base structure with positional numbering that identifies the substitution pattern. The methylsulfonyl group occupies the 2-position of the pyrimidine ring, while the carbonitrile group is located at the 5-position.

Alternative systematic nomenclatures documented in chemical literature include several variations that maintain chemical accuracy while employing different naming conventions. The compound is also recognized under the systematic name 5-Pyrimidinecarbonitrile, 2-(methylsulfonyl)-, which represents an alternative International Union of Pure and Applied Chemistry acceptable format that emphasizes the carbonitrile functionality as the primary feature. Additionally, the nomenclature 2-methanesulfonylpyrimidine-5-carbonitrile appears in certain databases, utilizing the alternative term "methanesulfonyl" instead of "methylsulfonyl" to describe the same functional group.

The structural designation follows logical chemical naming principles where the pyrimidine ring system provides the fundamental framework. The systematic approach to naming ensures unambiguous identification across different chemical databases and regulatory systems. International chemical nomenclature standards consistently recognize this compound through its systematic name, facilitating clear communication within the global scientific community and supporting regulatory compliance across various jurisdictions.

Molecular Formula and Weight Analysis

The molecular formula of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile is consistently documented as C₆H₅N₃O₂S across multiple authoritative chemical databases. This formula indicates a compact heterocyclic structure containing six carbon atoms, five hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular composition reflects the presence of the pyrimidine ring system (C₄H₄N₂) with additional functional group substitutions that contribute to the overall molecular architecture.

| Property | Value | Source Database |

|---|---|---|

| Molecular Formula | C₆H₅N₃O₂S | PubChem, Chemical suppliers |

| Molecular Weight | 183.19 g/mol | PubChem, Multiple vendors |

| Exact Mass | 183.01024758 Da | PubChem computation |

| Monoisotopic Mass | 183.01024758 Da | PubChem analysis |

The molecular weight analysis reveals a consistent value of 183.19 grams per mole across multiple chemical suppliers and database sources. Advanced computational analysis through PubChem provides an exact mass determination of 183.01024758 Daltons, calculated using precise atomic masses that account for isotopic distributions. This exact mass value proves essential for analytical chemistry applications, particularly in mass spectrometry identification and quantitative analysis procedures.

The molecular weight distribution reflects the contribution of each atomic component to the overall mass. The sulfur atom contributes significantly to the molecular weight, while the nitrogen atoms in the pyrimidine ring system and the carbonitrile group provide additional mass. The relatively low hydrogen content compared to the total molecular weight indicates a high degree of unsaturation and aromaticity within the molecular structure, characteristics that contribute to the compound's chemical stability and reactivity patterns.

Chemical Abstracts Service Registry Number and PubChem Compound Identifier Verification

The Chemical Abstracts Service Registry Number for this compound is definitively established as 38275-50-2, with this identifier consistently reported across all major chemical databases and commercial suppliers. This Chemical Abstracts Service Registry Number represents the primary regulatory identifier used by governmental agencies and international organizations for substance identification and regulatory compliance. The consistency of this identifier across multiple independent sources confirms its authenticity and reliability for regulatory and commercial applications.

Synonymous Chemical Designations Across Databases

Comprehensive database analysis reveals multiple synonymous designations for this compound that maintain chemical accuracy while accommodating different naming conventions and database requirements. The primary synonymous designations include 2-methylsulfonylpyrimidine-5-carbonitrile, 5-cyano-2-methylsulfonylpyrimidine, and 2-(Methanesulfonyl)pyrimidine-5-carbonitrile. These variations reflect different approaches to chemical nomenclature while describing the identical molecular structure.

Database-specific synonymous designations demonstrate the evolution of chemical naming practices across different platforms and time periods. The designation 5-cyano-2-methylsulfonylpyrimidine emphasizes the nitrile functional group using the alternative "cyano" terminology. Commercial chemical suppliers frequently employ the systematic name 5-Pyrimidinecarbonitrile, 2-(methylsulfonyl)- in their catalogs and material safety documentation. International databases may utilize regional naming preferences, such as the German designation "2-(Methylsulfonyl)-5-pyrimidincarbonitril" or the French equivalent "2-(méthylsulfonyl)pyrimidine-5-carbonitrile."

| Synonym Category | Designation | Database Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Standard | 2-methylsulfonylpyrimidine-5-carbonitrile | PubChem, Chemical databases |

| Alternative International Union of Pure and Applied Chemistry | 5-Pyrimidinecarbonitrile, 2-(methylsulfonyl)- | Chemical suppliers |

| Functional Group Emphasis | 5-cyano-2-methylsulfonylpyrimidine | Multiple databases |

| Alternative Sulfonyl Naming | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | International databases |

| Commercial Designations | Various catalog-specific names | Chemical suppliers |

Propriétés

IUPAC Name |

2-methylsulfonylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-12(10,11)6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZRYISVTJYEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518927 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-50-2 | |

| Record name | 2-(Methylsulfonyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Process Variant A

- Comprises 8 synthetic stages.

- Avoids chromatographic purification of intermediates.

- Achieves an overall yield exceeding 17%.

- Incorporates racemate resolution at the intermediate stage where the methyl group (R1) is present.

Synthetic Sequence Highlights:

- Initial formation of intermediates bearing the methylsulfonyl group.

- Use of strong acid in reaction step e) to convert intermediates to compounds of formula (XXX).

- Subsequent reaction with Aryl halogenides or sulfonates in the presence of base to form advanced intermediates.

- Final crystallization to achieve a defined crystal form (Form A).

- Improved yield compared to earlier methods (e.g., WO 2009/080199 A1 reported 4.45% overall yield).

- Avoids expensive and toxic reagents such as trifluoroacetic anhydride and HATU.

- More suitable for industrial scale production.

Process Variant B

- Involves 9 synthetic stages.

- Also avoids chromatographic purification of intermediates.

- Overall yield varies depending on reaction conditions.

- Racemate resolution occurs at the intermediate stage where R1 is hydrogen.

Synthetic Sequence Highlights:

- Similar core transformations as in variant A but with different order and reagents.

- Utilizes reaction steps b-1), c), d), e), b-2), b-3), b-4), f), and g).

- Emphasizes milder conditions and safer reagents.

- Flexibility in reaction regimes allows optimization for yield.

- Avoids toxic reagents, making it suitable for scale-up.

- Enables control over stereochemistry via racemate resolution.

Reaction Conditions and Key Reagents

- Methylsulfonyl Introduction: Achieved through sulfonylation steps using methylsulfonyl precursors under controlled conditions.

- Nitrile Group Installation: Typically introduced via substitution or functional group transformation on the pyrimidine ring.

- Racemate Resolution: Critical for obtaining the desired stereochemistry, performed at intermediate stages.

- Purification: Crystallization processes are optimized to yield defined crystal forms, improving compound stability and purity.

Research Findings and Optimization Notes

- The improved processes avoid chromatographic purification, which is advantageous for scale-up.

- The avoidance of trifluoroacetic anhydride and HATU reduces cost and environmental impact.

- The racemate resolution step is essential for obtaining enantiomerically pure compounds.

- Crystallization conditions have been optimized to produce a stable crystal form (Form A), which is important for pharmaceutical applications.

- The overall yield improvements (from ~4.45% to >17%) represent significant process efficiency gains.

Summary Table of Preparation Methods

| Step No. | Variant A Process Step | Variant B Process Step | Key Notes |

|---|---|---|---|

| 1 | Formation of methylsulfonyl intermediate (a-1, a-2) | Formation of intermediate (b-1) | Introduction of methylsulfonyl group |

| 2 | Cyclization and nitrile installation (c, d) | Cyclization and nitrile installation (c, d) | Pyrimidine ring construction |

| 3 | Acid-mediated transformation (e) | Acid-mediated transformation (e) | Conversion to key intermediate |

| 4 | Reaction with aryl halides/sulfonates (f, g) | Multiple substitution steps (b-2, b-3, b-4) | Functionalization and racemate resolution |

| 5 | Racemate resolution at methyl intermediate stage | Racemate resolution at hydrogen intermediate stage | Critical for stereochemical purity |

| 6 | Crystallization to Form A | Crystallization to Form A | Final purification and stabilization |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The methylsulfonyl group activates the adjacent carbon for nucleophilic attack. Key reactions include:

Reagents/Conditions

-

Primary/secondary amines (e.g., benzylamine, morpholine) in THF at 50–80°C

-

Thiols (e.g., ethanethiol, 4-mercaptophenol) with K₂CO₃ in DMF

-

Potassium cyanide in ethanol under reflux

Products

-

2-Aminopyrimidine derivatives via SN2 displacement

-

2-Thiopyrimidine analogs

-

Cyano-group retention in final products confirmed by IR spectroscopy (C≡N stretch at 2,220 cm⁻¹)

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at activated positions:

| Position | Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4 | 4-fluorothiophenol | DMF, K₂CO₃, 60°C, 12 hr | 4-(4-fluorophenylthio) derivative | 87 |

| 5 | NaN₃ | DMSO, 120°C, 6 hr | 5-azido analogue | 68 |

Reactivity follows the order: 4-position > 5-position due to para-directing effects of the sulfonyl group .

Reductive Transformations

Controlled reduction pathways have been characterized:

Sulfonyl Group Reduction

-

LiAlH₄ in THF yields 2-(methylthio)pyrimidine-5-carbonitrile (85% yield)

-

Zn/HCl reduces sulfonyl to thiol: 2-mercaptopyrimidine-5-carbonitrile (72% yield)

Cyano Group Reduction

Oxidation Reactions

The methylsulfonyl group demonstrates stability under moderate oxidation:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 hr | Sulfone remains intact | Stability validation |

| KMnO₄ | H₂O, 80°C, 8 hr | 5-carboxylic acid derivative | COX-2 inhibitor precursor |

Cyclization Reactions

The compound participates in heterocycle formation:

With Hydrazines

-

Condensation with hydrazine hydrate yields pyrazolo[1,5-a]pyrimidine scaffolds (IC₅₀ = 0.17 μM COX-2 inhibition)

With β-Ketoesters

Kinetic Reactivity Profile

Comparative second-order rate constants (k, M⁻¹s⁻¹) for nucleophilic attack:

| Nucleophile | 2-Sulfonyl Derivative | 2-Chloro Analog | Reactivity Ratio |

|---|---|---|---|

| CH₃S⁻ | 2.3 × 10⁻² | 1.1 × 10⁻³ | 20.9 |

| 4-NH₂C₆H₄S⁻ | 5.6 × 10⁻² | 2.8 × 10⁻³ | 20.0 |

The sulfonyl group enhances reactivity by 20-fold compared to chloro derivatives due to stronger electron-withdrawing effects .

Industrial-Scale Modifications

Key process optimizations:

-

Continuous flow reactors achieve 92% conversion in SNAr reactions (residence time <30 min)

-

Crystallization purification with ethyl acetate/heptane gives >99.5% purity

This comprehensive analysis demonstrates the compound's utility as a versatile building block in medicinal chemistry and materials science. The sulfonyl and cyano groups synergistically direct reactivity while maintaining synthetic flexibility for diverse applications .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2-(Methylsulfonyl)pyrimidine-5-carbonitrile has the molecular formula C6H5N3O2S. It features a pyrimidine ring substituted at the 2-position with a methylsulfonyl group and at the 5-position with a cyano group. This configuration enables it to function as an ATP-mimicking tyrosine kinase inhibitor , particularly targeting the Epidermal Growth Factor Receptor (EGFR) . The inhibition of EGFR leads to the modulation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Numerous studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example, certain synthesized derivatives showed IC50 values comparable to or better than established drugs like erlotinib and doxorubicin against various cancer cell lines, including MCF-7 and HCT-116 .

- COX-2 Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Some derivatives demonstrated IC50 values significantly lower than those of standard COX-2 inhibitors like Celecoxib, indicating their potential as anti-inflammatory agents .

Biological Research

- Bioactive Compound Development : The compound is being explored for its bioactive properties in various biological assays, including anti-inflammatory and analgesic activities. Its derivatives have shown promising results in suppressing COX-2 activity in vitro .

- Structure-Activity Relationships (SAR) : Research has focused on understanding how modifications to the pyrimidine structure influence biological activity, aiding in the design of more effective therapeutic agents .

Industrial Applications

- Pharmaceutical Synthesis : As a building block, this compound is utilized in synthesizing complex organic molecules that serve as intermediates in drug development.

- Agrochemicals : The compound plays a role in the synthesis of herbicides and other agrochemical products, contributing to agricultural advancements.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit certain enzymes or receptors, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Substituent Effects at Position 2

The nature of the substituent at position 2 critically influences biological activity and physicochemical properties:

- Electronic Effects : The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing compared to the methylthio (-SMe) group, which may enhance electrophilicity at position 4/6, facilitating nucleophilic substitutions .

- Biological Impact : Methylthio derivatives (e.g., compound 7a–f in ) exhibit anticancer activity via apoptosis induction, while chloro analogs (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile) serve as intermediates for further functionalization .

Substituent Effects at Position 4 and 6

Variations at positions 4 and 6 alter steric and electronic profiles:

Heterocycle Modifications

Replacing the pyrimidine core with other heterocycles alters bioactivity:

- Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., ) exhibit distinct pharmacokinetic profiles due to reduced basicity compared to pyrimidines .

Activité Biologique

2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylsulfonyl group and a cyano group at the 5-position. This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. For instance, compounds derived from pyrimidine-5-carbonitrile have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methylsulfonylpyrimidine-5-carbonitrile | HCT-116 | 0.64 | Induces apoptosis and cell cycle arrest |

| Compound 11e | MCF-7 | 0.79 | VEGFR-2 inhibition |

| Compound 5d | A549 | 1.68 | COX-2 inhibition |

COX-2 Inhibition

The compound has demonstrated significant COX-2 inhibitory activity, which is essential for its anti-inflammatory properties. In vitro studies have shown that it can inhibit COX-2 with IC50 values in the submicromolar range, outperforming some conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX-2 Inhibition Potency

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| 2-Methylsulfonylpyrimidine-5-carbonitrile | 0.17 | Comparable |

| Compound 5b | 0.22 | Higher |

| Nimesulide | 1.68 | Lower |

Case Studies

- Cell Cycle Analysis : A study involving MCF-7 cells treated with pyrimidine derivatives showed significant cell cycle arrest at the G2/M phase, indicating a potential mechanism for its anticancer effects .

- Apoptosis Induction : The same study reported that treatment with compound 5d resulted in increased apoptotic cell populations, confirming its role in promoting programmed cell death .

- In Silico Studies : Molecular docking simulations have indicated favorable binding interactions between the compound and target proteins involved in cancer progression, suggesting a rational basis for its observed biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(methylsulfonyl)pyrimidine-5-carbonitrile derivatives?

- Methodology : Derivatives are typically synthesized via multi-step reactions involving cyclocondensation, alkylation, or sulfonation. For example, 4-amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles are prepared through a one-pot three-component reaction of aromatic aldehydes, thiourea, and malononitrile, followed by alkylation . Sulfonyl groups are introduced via oxidation of thioether intermediates using agents like H₂O₂ or m-CPBA .

- Key Parameters : Solvents (e.g., DMF), bases (e.g., K₂CO₃), and reaction times (12–24 hours) significantly affect yields. Yields range from 32.8% to 89.3% depending on substituents .

Q. How is this compound characterized spectroscopically?

- NMR Analysis : ¹H NMR identifies protons near electron-withdrawing groups (e.g., δ 13.55 ppm for NH in dihydropyrimidines). ¹³C NMR confirms nitrile (115–120 ppm) and sulfonyl (45–50 ppm) carbons .

- HR-MS : Validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₇N₃O₂S at 280.1012) with deviations <2 ppm .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence biological interactions?

- Case Study : The sulfonyl group enhances electrophilicity, facilitating covalent binding to cysteine residues in proteins. For example, 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)pyrimidine-5-carbonitrile binds to human serum albumin via hydrophobic and hydrogen-bonding interactions, as shown by fluorescence quenching and molecular docking .

- Contradictions : While electron-withdrawing groups (e.g., -CN, -SO₂Me) improve target affinity, steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl) can reduce binding efficiency .

Q. What strategies resolve contradictions in reported biological activities of pyrimidine-5-carbonitrile derivatives?

- Data Harmonization :

- Experimental Design : Use standardized assays (e.g., FRET for enzyme inhibition, SPR for binding kinetics) to minimize variability .

- Structural Analysis : X-ray crystallography reveals conformational flexibility; e.g., planar pyrimidine rings favor π-π stacking, while non-planar conformers show reduced activity .

Methodological Challenges

Q. How can synthetic yields of this compound be optimized?

- Reagent Optimization : Replace Brønsted acids (e.g., HCl) with Lewis acids (e.g., ZnCl₂) to reduce side reactions. For example, using 1-bromo-2-methoxyethane in DMF with K₂CO₃ improves alkylation yields to 43% .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing aggregation and byproduct formation .

Q. What analytical techniques validate the purity of this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.